molecular formula C8H11ClN2O2S B8095877 2,3-dihydro-1H-isoindole-5-sulfonic acid amide hydrochloride

2,3-dihydro-1H-isoindole-5-sulfonic acid amide hydrochloride

Cat. No.: B8095877
M. Wt: 234.70 g/mol
InChI Key: IKWRYPZFRIQGGW-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-isoindole-5-sulfonic acid amide hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2S. It is a derivative of isoindoline, a heterocyclic compound, and contains a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-isoindole-5-sulfonic acid amide hydrochloride typically involves the reaction of isoindoline derivatives with sulfonyl chlorides under basic conditions. One common method includes the use of isoindoline-5-sulfonyl chloride, which reacts with ammonia or amines to form the sulfonamide . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as rigorous quality control measures, are essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-isoindole-5-sulfonic acid amide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydro-1H-isoindole-5-sulfonic acid amide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-isoindole-5-sulfonic acid amide hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-isoindole-5-sulfonic acid amide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the sulfonamide and isoindoline moieties allows for versatile applications in different fields of research .

Properties

IUPAC Name

2,3-dihydro-1H-isoindole-5-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.ClH/c9-13(11,12)8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5H2,(H2,9,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWRYPZFRIQGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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